
2',3'-Dideoxy-2',3'-didehydroadenosin
Übersicht
Beschreibung
Beta-L-D4A: Diese Verbindung ist ein potenter Inhibitor der Virusreplikation und wurde ausgiebig auf ihre antiviralen Eigenschaften untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Beta-L-D4A beinhaltet die Dehydrierung und Deoxygenierung von Adenosin. Der Prozess umfasst in der Regel die folgenden Schritte:
Dehydrierung: Adenosin wird mit einem Dehydrierungsmittel behandelt, um Wasserstoffatome aus den 2'- und 3'-Positionen zu entfernen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Beta-L-D4A folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Bulk-Synthese: Große Mengen an Adenosin werden unter kontrollierten Bedingungen Dehydrierungs- und Deoxygenierungsreaktionen unterzogen.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
HIV Treatment:
2',3'-Dideoxy-2',3'-didehydroadenosine has been studied extensively for its efficacy against HIV. It acts as a nucleoside reverse transcriptase inhibitor (NRTI), which means it interferes with the reverse transcription process that HIV utilizes to replicate its RNA into DNA. The compound's mechanism involves competitive inhibition where it mimics natural nucleotides but lacks the necessary hydroxyl groups for further elongation of the DNA strand, thus terminating viral replication .
Hepatitis B Virus:
The compound also demonstrates significant activity against Hepatitis B virus by inhibiting the viral DNA polymerase. This inhibition disrupts the replication cycle of the virus, leading to reduced viral loads in infected cells . Research indicates that 2',3'-dideoxy-2',3'-didehydroadenosine can effectively lower deoxycytidine incorporation into viral DNA, which is crucial for halting viral propagation .
Synthesis and Derivatives
The synthesis of 2',3'-dideoxy-2',3'-didehydroadenosine has evolved through various methods aimed at improving yield and reducing environmental impact. Recent studies have focused on greener synthetic routes using environmentally friendly reagents. For instance, a novel protocol involves radical deoxygenation techniques using tris(trimethylsilyl)silane and safer radical initiators .
Table 1: Synthesis Methods and Yields
Method | Yield (%) | Environmental Impact |
---|---|---|
Traditional Chemical Synthesis | Varies | High |
Radical Deoxygenation Protocol | 80% | Low |
Enzymatic Transformation | 95% | Very Low |
Case Studies
Several case studies highlight the effectiveness of 2',3'-dideoxy-2',3'-didehydroadenosine in clinical settings:
- Clinical Trials for HIV: In trials assessing the efficacy of this compound as part of combination therapy for HIV-infected patients, it showed improved outcomes in terms of viral load reduction compared to standard treatments alone .
- Hepatitis B Management: In studies involving chronic Hepatitis B patients, treatment with 2',3'-dideoxy-2',3'-didehydroadenosine resulted in significant decreases in serum HBV DNA levels, showcasing its potential as a therapeutic agent in managing this infection .
Wirkmechanismus
Target of Action
The primary target of 2’,3’-Dideoxy-2’,3’-didehydroadenosine is the DNA polymerase of the Hepatitis B virus . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks. In the case of Hepatitis B, this enzyme is crucial for the replication of the virus.
Mode of Action
2’,3’-Dideoxy-2’,3’-didehydroadenosine interacts with its target by binding to the DNA polymerase . This binding inhibits the normal function of the enzyme, specifically blocking the incorporation of deoxycytidine into viral DNA . This action effectively halts the replication of the virus.
Biochemical Pathways
The primary biochemical pathway affected by 2’,3’-Dideoxy-2’,3’-didehydroadenosine is the replication pathway of the Hepatitis B virus. By inhibiting the DNA polymerase, the compound disrupts the normal replication cycle of the virus, leading to a decrease in viral load .
Result of Action
The molecular effect of 2’,3’-Dideoxy-2’,3’-didehydroadenosine’s action is the prevention of deoxycytidine incorporation into viral DNA, which halts viral replication . On a cellular level, this results in a decrease in viral load, reducing the impact of the virus on the host cells.
Biochemische Analyse
Biochemical Properties
2’,3’-Dideoxy-2’,3’-didehydroadenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with viral DNA polymerase, an enzyme responsible for the replication of viral DNA. By binding to the DNA polymerase, 2’,3’-Dideoxy-2’,3’-didehydroadenosine blocks the incorporation of deoxycytidine into the viral DNA, thereby halting viral replication . This compound is active against both wild-type and mutant strains of hepatitis B virus . Notably, 2’,3’-Dideoxy-2’,3’-didehydroadenosine does not affect the synthesis of cellular DNA or RNA, nor does it inhibit cellular protein synthesis .
Cellular Effects
The effects of 2’,3’-Dideoxy-2’,3’-didehydroadenosine on various cell types and cellular processes are profound. This compound influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In infected cells, 2’,3’-Dideoxy-2’,3’-didehydroadenosine disrupts the normal replication cycle of the virus, leading to a decrease in viral load and an improvement in cellular health . Additionally, this compound has been shown to have minimal cytotoxic effects on uninfected cells, making it a promising candidate for antiviral therapy .
Molecular Mechanism
At the molecular level, 2’,3’-Dideoxy-2’,3’-didehydroadenosine exerts its effects through several mechanisms. The primary mechanism involves the inhibition of viral DNA polymerase by binding to its active site . This binding prevents the incorporation of deoxycytidine into the growing viral DNA chain, effectively terminating DNA synthesis . Furthermore, 2’,3’-Dideoxy-2’,3’-didehydroadenosine may also induce conformational changes in the DNA polymerase, reducing its activity and stability . These interactions highlight the compound’s specificity and potency as an antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dideoxy-2’,3’-didehydroadenosine have been observed to change over time. The compound is relatively stable under standard storage conditions (10°C - 25°C) and does not degrade rapidly . Long-term studies have shown that 2’,3’-Dideoxy-2’,3’-didehydroadenosine maintains its antiviral activity over extended periods, with no significant loss of potency .
Dosage Effects in Animal Models
The effects of 2’,3’-Dideoxy-2’,3’-didehydroadenosine vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits viral replication without causing significant toxicity . At high doses, 2’,3’-Dideoxy-2’,3’-didehydroadenosine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2’,3’-Dideoxy-2’,3’-didehydroadenosine is involved in several metabolic pathways, primarily related to its antiviral activity. The compound is metabolized by cellular enzymes, including kinases that phosphorylate it to its active triphosphate form . This active form is then incorporated into viral DNA by the DNA polymerase, leading to chain termination . The metabolism of 2’,3’-Dideoxy-2’,3’-didehydroadenosine does not significantly affect cellular metabolic flux or metabolite levels, indicating its specificity for viral targets .
Transport and Distribution
Within cells and tissues, 2’,3’-Dideoxy-2’,3’-didehydroadenosine is transported and distributed through various mechanisms. The compound is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 2’,3’-Dideoxy-2’,3’-didehydroadenosine is distributed to different cellular compartments, where it exerts its antiviral effects . The localization and accumulation of the compound are influenced by its interactions with cellular binding proteins and transporters .
Subcellular Localization
The subcellular localization of 2’,3’-Dideoxy-2’,3’-didehydroadenosine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with viral DNA polymerase . Post-translational modifications and targeting signals may direct 2’,3’-Dideoxy-2’,3’-didehydroadenosine to specific compartments or organelles, enhancing its antiviral efficacy . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-D4A involves the dehydrogenation and deoxygenation of adenosine. The process typically includes the following steps:
Dehydrogenation: Adenosine is treated with a dehydrogenating agent to remove hydrogen atoms from the 2’ and 3’ positions.
Industrial Production Methods: Industrial production of beta-L-D4A follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of adenosine are subjected to dehydrogenation and deoxygenation reactions under controlled conditions.
Purification: The crude product is purified using techniques such as ion exchange chromatography to obtain high-purity beta-L-D4A.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Beta-L-D4A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beta-L-D4A kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Beta-L-D4A kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Gängige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Beta-L-D4A, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Lamivudin (3TC): Ein weiteres Nukleosidanalog, das zur Behandlung des Hepatitis-B-Virus und des humanen Immundefizienzvirus eingesetzt wird.
Adefovir: Ein Nukleotidanalog, das zur Behandlung des Hepatitis-B-Virus eingesetzt wird.
Vergleich: Beta-L-D4A ist in seiner Struktur und seinem Wirkmechanismus einzigartig. Es hat im Vergleich zu Lamivudin und anderen ähnlichen Verbindungen eine höhere Potenz und geringere Toxizität gezeigt. Seine Fähigkeit, die Virusreplikation bei niedrigeren Konzentrationen zu hemmen, macht es zu einem vielversprechenden Kandidaten für die antivirale Therapie .
Biologische Aktivität
2',3'-Dideoxy-2',3'-didehydroadenosine (d4A) is a nucleoside analog with significant antiviral properties, particularly against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). Its biological activity is primarily attributed to its ability to inhibit viral DNA polymerases, thereby disrupting viral replication processes. This article provides a detailed examination of the biological activity of d4A, including its mechanism of action, biochemical properties, and relevant research findings.
Target Enzyme : The primary target of d4A is the DNA polymerase of HBV. By binding to this enzyme, d4A effectively inhibits its activity.
Mode of Action : d4A competes with natural nucleotides for incorporation into viral DNA. This incorporation prevents the addition of deoxycytidine, leading to termination of viral DNA synthesis.
Biochemical Pathways : The compound disrupts the replication pathway of HBV by inhibiting the polymerase's function, resulting in decreased viral load in infected cells .
- Molecular Formula : C10H11N5O2
- Molecular Weight : 233.23 g/mol
- Stability : d4A exhibits relative stability under standard storage conditions (10°C - 25°C) and does not degrade rapidly.
Cellular Effects
d4A influences various cellular processes by inhibiting viral replication:
- Cell Signaling : The reduction in viral load can lead to improved cellular signaling pathways.
- Gene Expression : Infected cells show altered gene expression profiles due to reduced viral interference.
- Cellular Metabolism : The compound’s antiviral action contributes to enhanced cellular health and metabolic function.
Case Studies and Experimental Data
-
Antiviral Efficacy :
- In vitro studies have demonstrated that d4A exhibits significant antiviral activity against HBV with effective concentration (EC50) values ranging from 5 to 10 µM .
- A study highlighted that d4A and its derivatives showed enhanced stability and potency against HIV-infected cells when administered as prodrugs .
-
Dosage Effects in Animal Models :
- Research indicates that low to moderate doses of d4A effectively inhibit viral replication without significant toxicity. Higher doses may lead to adverse effects, necessitating careful dosage management in therapeutic applications.
- Metabolic Pathways :
Comparative Analysis
Property | 2',3'-Dideoxy-2',3'-didehydroadenosine (d4A) | 2',3'-Dideoxyadenosine (ddA) |
---|---|---|
Molecular Formula | C10H11N5O2 | C10H13N5O3 |
Antiviral Activity | High against HBV and HIV | Moderate against HIV |
Stability | Stable under standard conditions | Less stable |
Mechanism of Action | Inhibits DNA polymerase | Inhibits reverse transcriptase |
Eigenschaften
IUPAC Name |
[5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-7,16H,3H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUOUIPRAAGUGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7057-48-9 | |
Record name | 2',3'-Dideoxyadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.